![molecular formula C18H18N4O4S B2444875 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034403-07-9](/img/structure/B2444875.png)

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

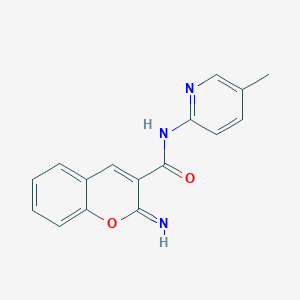

Serotonin Receptor Antagonism

The compound has been studied in the context of serotonin-3 (5-HT3) receptor antagonism. Extensive structure-activity relationship studies were conducted to understand the influence of the aromatic nucleus on the inhibition of the von Bezold-Jarisch reflex in rats. Heteroaromatic rings such as the 1H-indazole ring were found to significantly increase activity, indicating the potential of this compound class for developing potent 5-HT3 receptor antagonists (Harada et al., 1995).

Effects on Orexin Receptors

Research on the effects of the compound on Orexin receptors (OX and OXR) has been conducted, particularly focusing on compulsive food consumption and binge eating. The compound GSK1059865, a close derivative, is a selective OX1R antagonist and has shown promising results in reducing binge eating in rats without affecting standard food pellet intake or inducing sleep, suggesting its potential as a pharmacological treatment for binge eating and possibly other eating disorders (Piccoli et al., 2012).

Antidepressant Potential

Studies have also explored the antidepressant profile of similar indole-containing derivatives. Behavioral effects and activity in specific tests (forced swim, pentetrazole convulsions) on mice indicate that these derivatives can cross the blood-brain barrier and potentially exhibit antidepressant activity comparable to imipramine, suggesting a therapeutic potential for depressive disorders (Varvaresou et al., 1998).

Lipid-Lowering Effects

Novel antihyperlipidemic agents, including derivatives of this compound class, have been evaluated for their lipid-lowering effects. Studies using hyperlipidemic rats have shown significant reductions in elevated plasma triglyceride and total cholesterol levels, indicating potential for the treatment of hyperlipidemia and atherosclerosis (Al-qirim et al., 2009).

Propriétés

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-21-16-7-5-12(9-17(16)22(2)27(21,24)25)19-18(23)15-8-11-4-6-13(26-3)10-14(11)20-15/h4-10,20H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRSAXNNKRSNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)

![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)

![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)